(4-Ethyl-5-methylfuran-2-yl)(phenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Ethyl-5-methylfuran-2-yl)(phenyl)methanol is an organic compound with the molecular formula C14H16O2 and a molecular weight of 216.28 g/mol It is a derivative of furan, a heterocyclic organic compound, and contains both furan and phenyl groups
Vorbereitungsmethoden
The synthesis of (4-Ethyl-5-methylfuran-2-yl)(phenyl)methanol typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 4-ethyl-5-methylfuran-2-carbaldehyde with phenylmagnesium bromide (Grignard reagent) followed by hydrolysis to yield the desired product . Industrial production methods may vary, but they generally involve similar synthetic routes with optimization for large-scale production.
Analyse Chemischer Reaktionen
(4-Ethyl-5-methylfuran-2-yl)(phenyl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Wissenschaftliche Forschungsanwendungen
(4-Ethyl-5-methylfuran-2-yl)(phenyl)methanol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of fine chemicals and specialty materials
Wirkmechanismus
The mechanism of action of (4-Ethyl-5-methylfuran-2-yl)(phenyl)methanol involves its interaction with specific molecular targets. The furan ring can participate in various chemical reactions, while the phenyl group can engage in π-π interactions with aromatic systems. These interactions can influence the compound’s reactivity and biological activity .
Vergleich Mit ähnlichen Verbindungen
(4-Ethyl-5-methylfuran-2-yl)(phenyl)methanol can be compared with other similar compounds, such as:
(4-Ethylphenyl)-(5-methylfuran-2-yl)methanol: This compound has a similar structure but differs in the position of the ethyl group.
(5-Ethylfuran-2-yl)methanol: This compound lacks the phenyl group, making it less complex.
(4-Methyl-5-ethylfuran-2-yl)methanol: This compound has a different substitution pattern on the furan ring.
Eigenschaften
Molekularformel |
C14H16O2 |
---|---|
Molekulargewicht |
216.27 g/mol |
IUPAC-Name |
(4-ethyl-5-methylfuran-2-yl)-phenylmethanol |
InChI |
InChI=1S/C14H16O2/c1-3-11-9-13(16-10(11)2)14(15)12-7-5-4-6-8-12/h4-9,14-15H,3H2,1-2H3 |
InChI-Schlüssel |
HJBXFGIAXRQEKO-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(OC(=C1)C(C2=CC=CC=C2)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.